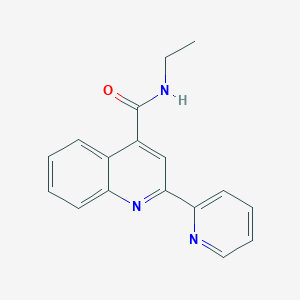
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2013 and has since been studied extensively for its potential use in cancer treatment.
作用機序
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one binds to the DNA-binding domain of RNA polymerase I and prevents it from binding to the rDNA promoter, thereby inhibiting transcription of rRNA. This leads to nucleolar stress and activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
実験室実験の利点と制限
One advantage of 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is its selectivity for RNA polymerase I transcription, which minimizes off-target effects. It has also been shown to be effective in preclinical models of various cancers, including those that are resistant to conventional chemotherapy. However, this compound has limited solubility in water and requires the use of organic solvents for administration, which may limit its clinical use.
将来の方向性
For 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one research include optimization of its pharmacokinetic and pharmacodynamic properties, identification of biomarkers that predict response to treatment, and development of combination therapies that enhance its efficacy. This compound may also have potential use in other diseases, such as neurodegenerative disorders, where inhibition of RNA polymerase I transcription has been shown to have therapeutic effects.
Conclusion
This compound is a promising small molecule inhibitor of RNA polymerase I transcription that has shown efficacy in preclinical models of various cancers. Its selective mechanism of action and ability to induce cell cycle arrest and apoptosis in cancer cells make it a potential candidate for cancer treatment. However, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and identify biomarkers that predict response to treatment.
合成法
The synthesis of 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one involves a series of reactions starting with the condensation of 2-nitrophenylacetic acid with cyclohexanone to form 2-nitrophenylcyclohexyl ketone. This is followed by reduction of the nitro group to an amino group, and then cyclization with 2-chloro-3-formylquinoxaline to form this compound. The final product is obtained in high yield and purity.
科学的研究の応用
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to selectively inhibit RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to disruption of ribosome biogenesis and subsequent activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. This compound has been studied extensively in preclinical models of various cancers, including breast, ovarian, and hematological malignancies.
特性
IUPAC Name |
4-(cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h1-2,4-5,8-9,11H,3,6-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGPXHYXYGRAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)


![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)


![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)
